molecular formula C14H10ClFO3 B6406617 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261909-63-0

3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6406617
CAS RN: 1261909-63-0
M. Wt: 280.68 g/mol
InChI Key: AIWGQAFMLKFCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid (3-CMPFBA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white solid with a molecular weight of 294.6 g/mol and a melting point of 117-118 °C. 3-CMPFBA is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. It is also used in laboratory experiments as a fluorescent probe and as a substrate for various enzymes.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% is used in scientific research as a fluorescent probe and as a substrate for various enzymes. It is used to detect the presence of certain proteins and enzymes in biological samples, such as in cell cultures and tissue samples. It is also used to study the mechanism of action of certain enzymes, such as those involved in the metabolism of drugs and other compounds.

Mechanism of Action

3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% is a substrate for various enzymes. It is metabolized by enzymes such as cytochrome P450 and flavin-containing monooxygenases. These enzymes catalyze the oxidation of the 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% molecule, resulting in the formation of 3-chloro-4-fluoro-5-methoxybenzoic acid. This compound can then be further metabolized by other enzymes, such as glucuronosyltransferases, to produce a variety of metabolites.
Biochemical and Physiological Effects
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% is metabolized by enzymes in the body to produce a variety of metabolites. These metabolites can have different effects on the body. For example, some of the metabolites of 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% have been shown to have anti-inflammatory and anti-cancer properties. Other metabolites have been shown to have neurotoxic effects, while still others have been shown to have anti-diabetic properties.

Advantages and Limitations for Lab Experiments

3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. Additionally, it has a relatively low toxicity, making it safe to use in experiments.
However, 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% also has some limitations. It is not very soluble in water, making it difficult to use in experiments that require solubility. Additionally, it has a relatively low fluorescence intensity, making it difficult to detect in certain experiments.

Future Directions

There are many potential future directions for the use of 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% in scientific research. One potential direction is the development of new fluorescent probes that are more sensitive and more selective than 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95%. Another potential direction is the development of new enzymes that can metabolize 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% more efficiently. Additionally, 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% could be used in the development of new drug delivery systems and in the study of drug metabolism. Finally, 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% could be used to develop new agrochemicals and other chemicals for industrial applications.

Synthesis Methods

3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with 4-fluorobenzoyl chloride in the presence of an organic base such as pyridine. This reaction produces 3-chloro-4-fluoro-5-methoxybenzoic acid. The second step involves the hydrolysis of the 3-chloro-4-fluoro-5-methoxybenzoic acid with a base such as sodium hydroxide to produce 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95%.

properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-4-12(15)10(7-9)11-6-8(14(17)18)2-5-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWGQAFMLKFCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691019
Record name 2'-Chloro-6-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-63-0
Record name 2'-Chloro-6-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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